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A comprehensive review of clinical data reveals the comparative efficacy of

Lopinavir/Ritonavir (LPV/r) against other leading protease inhibitors (PIs) in the management

of HIV-1 infection. This guide synthesizes findings from key clinical trials, offering researchers,

scientists, and drug development professionals a detailed comparison of virologic and

immunologic outcomes, alongside insights into the methodologies of these pivotal studies.

Executive Summary
Lopinavir/ritonavir, a co-formulated protease inhibitor, has long been a cornerstone of

antiretroviral therapy. However, the landscape of HIV treatment has evolved with the

introduction of newer agents. This guide provides a head-to-head comparison of LPV/r with

other ritonavir-boosted PIs, including Atazanavir (ATV/r), Darunavir (DRV/r), Fosamprenavir

(FPV/r), and Tipranavir (TPV/r), focusing on key efficacy and safety endpoints from major

clinical trials.

Comparative Efficacy of Protease Inhibitors
The following tables summarize the virologic and immunologic responses from significant

clinical trials comparing Lopinavir/Ritonavir with other protease inhibitors in both treatment-

naive and treatment-experienced patient populations.

Table 1: Virologic Response in Treatment-Naive Patients
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Clinical Trial
Treatment
Arms

Duration

Virologic
Suppression
(HIV-1 RNA <50
copies/mL)

Key Findings

ARTEMIS

Darunavir/r

800/100 mg once

daily vs.

Lopinavir/r

800/200 mg total

daily dose

96 weeks
DRV/r: 79%

LPV/r: 71%[1]

Darunavir/r

demonstrated a

significantly

better virologic

response than

Lopinavir/r.[1]

The difference

was more

pronounced in

patients with a

baseline viral

load above

100,000

copies/mL.[1]

CASTLE

Atazanavir/r

300/100 mg once

daily vs.

Lopinavir/r

400/100 mg

twice daily

96 weeks

ATV/r: 67%

(women), 77%

(men) LPV/r:

63% (women),

71% (men)[2]

Atazanavir/r was

non-inferior to

Lopinavir/r, with

higher virological

response rates,

driven by a lower

discontinuation

rate in the

atazanavir/r

group.[2]

KLEAN

Fosamprenavir/r

700/100 mg

twice daily vs.

Lopinavir/r

400/100 mg

twice daily

48 weeks
FPV/r: 66%

LPV/r: 65%[3]

Fosamprenavir/r

was non-inferior

to Lopinavir/r in

antiviral efficacy.

[3][4][5]
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Trial 1182.33

Tipranavir/r

500/200 mg

twice daily vs.

Lopinavir/r

400/100 mg

twice daily

48 weeks

TPV/r regimens

were non-inferior

to LPV/r.[6]

All treatment

groups had

similar 48-week

treatment

responses.[6]

Table 2: Virologic Response in Treatment-Experienced
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Clinical Trial
Treatment
Arms

Duration

Virologic
Suppression
(HIV-1 RNA <50
copies/mL)

Key Findings

TITAN

Darunavir/r

600/100 mg

twice daily vs.

Lopinavir/r

400/100 mg

twice daily

48 weeks
DRV/r: 71%

LPV/r: 60%[7]

Darunavir/r was

superior to

Lopinavir/r in

treatment-

experienced

patients.[7][8]

RESIST
Tipranavir/r vs.

Lopinavir/r
24 weeks

TPV/r: 40% (≥1

log10 reduction)

LPV/r: 21% (≥1

log10 reduction)

[9]

Tipranavir/r

showed a better

virologic

response in

patients with

virus exhibiting

reduced

susceptibility to

Lopinavir/r.[9]

BMS AI424-043

Atazanavir 400

mg once daily vs.

Lopinavir/r

400/100 mg

twice daily

48 weeks

ATV: -1.59 log10

copies/mL

reduction LPV/r:

-2.02 log10

copies/mL

reduction[10]

Lopinavir/ritonavi

r resulted in a

significantly

greater reduction

in HIV RNA than

unboosted

atazanavir.[10]

Table 3: Immunologic Response and Discontinuation
Rates

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.aidsmap.com/news/jul-2007/darunavir-superior-lopinavir-48-week-study-treatment-experienced-patients
https://www.aidsmap.com/news/jul-2007/darunavir-superior-lopinavir-48-week-study-treatment-experienced-patients
https://pubmed.ncbi.nlm.nih.gov/17617272/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2621403/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2621403/
https://pubmed.ncbi.nlm.nih.gov/16238909/
https://pubmed.ncbi.nlm.nih.gov/16238909/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Trial Treatment Arms
Median CD4+ Cell
Count Increase
from Baseline

Discontinuation
Rate Due to
Adverse Events

ARTEMIS (96 weeks)
Darunavir/r vs.

Lopinavir/r

DRV/r: Not specified

LPV/r: Not specified

DRV/r: 4% LPV/r: 9%

[1]

CASTLE (96 weeks)
Atazanavir/r vs.

Lopinavir/r
Not specified

ATV/r had a lower

discontinuation rate.

[2]

KLEAN (48 weeks)
Fosamprenavir/r vs.

Lopinavir/r

FPV/r: 176 cells/mm³

LPV/r: 191

cells/mm³[3]

FPV/r: 12% LPV/r:

10%[4]

TITAN (48 weeks)
Darunavir/r vs.

Lopinavir/r
Not specified

Similar between the

two arms (7%).[7]

Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to assess the

comparative efficacy of different protease inhibitors. Below are generalized experimental

protocols representative of these studies.

General Clinical Trial Workflow for Comparative Efficacy
of Protease Inhibitors
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Patient Screening and Enrollment

Randomization

Treatment Phase

Follow-up and Monitoring

Data Analysis

Patient Identification
(Treatment-Naive or -Experienced)

Informed Consent

Baseline Assessment
(HIV RNA, CD4+ count, Genotyping)

Randomization
(1:1 ratio)

Arm A:
Lopinavir/Ritonavir + 

Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Arm B:
Comparator Protease Inhibitor/r + NRTIs

Regular Clinic Visits
(e.g., Weeks 4, 8, 12, 24, 48, 96)

Monitoring of Virologic and Immunologic Markers Safety and Tolerability Assessment
(Adverse Events)

Primary Endpoint Analysis:
Virologic Response at Week 48/96

(Non-inferiority or Superiority)

Secondary Endpoint Analysis:
CD4+ Change, Safety, Resistance

Click to download full resolution via product page

Caption: Generalized workflow of a randomized controlled trial comparing protease inhibitors.
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Methodology Details:

Study Design: Most of these were open-label, randomized, multicenter, non-inferiority or

superiority trials.[4][8][9]

Patient Population: Trials enrolled either antiretroviral-naive or treatment-experienced HIV-1

infected adults.[1][4][8][9] Baseline characteristics such as HIV-1 RNA levels and CD4+ cell

counts were key stratification factors.[3]

Intervention: Patients were randomized to receive either Lopinavir/Ritonavir or a

comparator protease inhibitor, both in combination with a background regimen of two

nucleoside reverse transcriptase inhibitors (NRTIs).[4][8][11]

Primary Endpoints: The primary efficacy endpoint was typically the proportion of patients

achieving a plasma HIV-1 RNA level below a certain threshold (e.g., <50 copies/mL or <400

copies/mL) at week 48 or 96.[4][11]

Secondary Endpoints: These included the change from baseline in CD4+ cell count, the

incidence of adverse events, and the development of genotypic resistance to the study

drugs.[12]

Mechanism of Action: HIV Protease Inhibition
HIV protease inhibitors function by preventing the cleavage of viral polyproteins, which is an

essential step in the lifecycle of the virus for producing mature, infectious virions.[13][14]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/16890834/
https://pubmed.ncbi.nlm.nih.gov/17617272/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2621403/
https://www.natap.org/2008/DART/DART_05.htm
https://pubmed.ncbi.nlm.nih.gov/16890834/
https://pubmed.ncbi.nlm.nih.gov/17617272/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2621403/
https://www.medscape.com/viewarticle/543420
https://www.benchchem.com/product/b1246207?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16890834/
https://pubmed.ncbi.nlm.nih.gov/17617272/
https://pubmed.ncbi.nlm.nih.gov/18614861/
https://pubmed.ncbi.nlm.nih.gov/16890834/
https://pubmed.ncbi.nlm.nih.gov/18614861/
https://pubmed.ncbi.nlm.nih.gov/33402897/
https://synapse.patsnap.com/article/what-are-hiv-1-protease-inhibitors-and-how-do-they-work
https://my.clevelandclinic.org/health/treatments/24937-protease-inhibitors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HIV Life Cycle

Protease Action (Uninhibited)

Protease Inhibition

HIV Entry Reverse Transcription Integration Transcription & Translation Gag-Pol PolyproteinProduces viral proteins

HIV Protease

Protease Inhibitor

Mature Viral ProteinsCleavage

Inhibition of Cleavage

Blocked

New Infectious Virion Assembly

Binds to active site
Immature, Non-infectious Virions

Click to download full resolution via product page

Caption: Mechanism of action of HIV protease inhibitors.

By binding to the active site of the HIV protease enzyme, these drugs competitively inhibit the

enzyme's function.[13] This results in the production of immature and non-infectious viral

particles, thereby halting the replication cycle of the virus.[14][15] Ritonavir is co-administered

with many PIs not for its own antiviral activity, but to inhibit the cytochrome P450 3A4 enzyme,

which metabolizes the primary PI. This "boosting" effect increases the plasma concentration

and prolongs the half-life of the active protease inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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